1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrrolo ring and an oxadiazole moiety. The presence of these rings imparts significant biological and chemical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the oxadiazole moiety via a condensation reaction. The final step involves the fusion of the pyrrolo ring to complete the heterocyclic structure. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with temperature, solvent, and pH being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory treatments.
Mechanism of Action
The mechanism of action of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share the triazole ring and exhibit similar biological activities.
Pyrazolo[3,4-d]thiazoles: These compounds have a similar fused ring structure and are studied for their anticancer properties.
Imidazole Derivatives: These compounds also contain nitrogen heterocycles and are known for their wide range of biological activities.
Uniqueness
The uniqueness of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3/c1-12-6-5-7-13(10-12)18-21-15(29-23-18)11-25-17-16(22-24-25)19(27)26(20(17)28)14-8-3-2-4-9-14/h2-10,16-17H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNXIUTZSOGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=CC=C5)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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